

Early Phase Clinical Trials of Daptomycin (LY 146032): A Technical Guide

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Compound of Interest

Compound Name: *Daptomycin*

Cat. No.: *B8061660*

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This in-depth technical guide provides a comprehensive overview of the early phase clinical trials of **Daptomycin** (LY 146032), a cyclic lipopeptide antibiotic. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the initial human studies that shaped the development of this important antimicrobial agent.

Introduction

Daptomycin (formerly LY 146032) is a novel antibiotic with a unique mechanism of action, disrupting the function of the bacterial cell membrane. It exhibits potent bactericidal activity against a wide range of Gram-positive bacteria, including resistant strains. The early clinical development of **Daptomycin**, initiated by Eli Lilly and Company in the 1980s, was pivotal in establishing its safety, pharmacokinetic profile, and preliminary efficacy. This guide focuses on the foundational Phase I and Phase II clinical trials that provided the initial human data for this compound.

Phase I Clinical Trials: Pharmacokinetics and Safety in Healthy Volunteers

The primary objectives of the Phase I studies were to assess the safety, tolerability, and pharmacokinetic profile of **Daptomycin** in healthy subjects. These trials were crucial in determining the appropriate dosing regimens for later-stage clinical development.

Experimental Protocol: Single and Multiple Ascending Dose Study

A key Phase I study was a randomized, double-blind, placebo-controlled, single- and multiple-dose escalation trial.

- Study Population: Healthy adult volunteers.
- Study Design:
 - Single-Dose Phase: Subjects received a single intravenous infusion of LY 146032 or placebo. Doses were escalated in successive cohorts of subjects.
 - Multiple-Dose Phase: Subjects received daily intravenous infusions of LY 146032 or placebo for a specified duration (e.g., 7 to 14 days). Dose levels were escalated in different cohorts.
- Inclusion Criteria:
 - Healthy adults.
 - Absence of clinically significant abnormalities on physical examination, electrocardiogram (ECG), and laboratory tests.
- Exclusion Criteria:
 - History of significant medical conditions.
 - Use of concomitant medications.
 - Known allergies to antibiotics.
- Pharmacokinetic Sampling: Blood and urine samples were collected at predetermined time points before, during, and after drug administration to measure **Daptomycin** concentrations.
- Safety Monitoring: Safety was assessed through continuous monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests (hematology, serum chemistry, and urinalysis).

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic analysis from a Phase I study in healthy volunteers receiving escalating doses of **Daptomycin** is summarized below.

| Pharmacokinetic Parameter | 4 mg/kg (n=6) | 6 mg/kg (n=6) | 8 mg/kg (n=6) |
|---|---------------|---------------|---------------|
| C _{max} (µg/mL) | 57.8 ± 6.1 | 98.6 ± 17.5 | 129.1 ± 13.4 |
| AUC ₀₋₂₄ (µg·h/mL) | 475 ± 51 | 747 ± 111 | 939 ± 119 |
| Half-life (t _{1/2}) (hours) | 8.1 ± 0.6 | 8.3 ± 0.8 | 8.7 ± 0.9 |
| Volume of Distribution (V _d) (L/kg) | ~0.1 | ~0.1 | ~0.1 |
| Systemic Clearance (CL) (mL/h/kg) | ~8.4 | ~8.9 | ~9.0 |
| Urinary Excretion (% of dose) | ~52 | ~54 | ~53 |
| Protein Binding (%) | ~92 | ~92 | ~92 |

Data are presented as mean ± standard deviation.

Safety and Tolerability

In Phase I trials, **Daptomycin** was generally well-tolerated at single doses up to 6 mg/kg and multiple doses up to 4 mg/kg every 12 hours.^[1] The most frequently reported adverse events were mild and transient, including headache, nausea, and injection site reactions. No serious adverse events were reported at these dose levels. However, at higher doses of 4 mg/kg administered every 12 hours, reversible skeletal muscle effects were observed, which led to the temporary suspension of the initial development program.^[1]

Phase II Clinical Trials: Efficacy in Patients

Following the initial safety and pharmacokinetic assessments, Phase II trials were conducted to evaluate the efficacy and further assess the safety of **Daptomycin** in patients with specific

infections. The early Phase II studies conducted by Eli Lilly in the 1980s and early 1990s provided the first indications of **Daptomycin**'s clinical utility.

Experimental Protocol: Complicated Skin and Soft Tissue Infections (cSSTI)

Two multicenter, randomized Phase II trials were conducted to compare the efficacy of LY 146032 with standard-of-care antibiotics in patients with cSSTI.^[2]

- Study Population: A total of 285 patients with complicated skin and soft tissue infections.^[2]
- Study Design: Patients were randomized to receive either intravenous LY 146032 or a conventional antibiotic (a β -lactam agent or vancomycin).^[2]
- Dosing Regimen: One of the **Daptomycin** regimens evaluated was 2 mg/kg administered once daily.^[2]
- Efficacy Assessment: The primary efficacy endpoint was the clinical response, defined as clinical cure or improvement at the end of therapy.
- Microbiological Assessment: Bacteriological response was also assessed by culture and sensitivity testing of isolates from the infection site.

Data Presentation: Efficacy in Complicated Skin and Soft Tissue Infections

The results from one of the early Phase II trials in patients with cSSTI are presented below.

| Treatment Group | Number of Evaluable Patients | Clinical Cure or Improvement | Success Rate (%) |
|---------------------------------|------------------------------|------------------------------|----------------------|
| Daptomycin (2 mg/kg once daily) | 30 | 29 | 96.6% ^[2] |
| Conventional Therapy | 39 | 37 | 94.9% ^[2] |

Experimental Protocol: Bacteremia

A Phase II study was also conducted to evaluate **Daptomycin** in patients with bacteremia.

- Study Population: Patients with documented bacteremia.
- Study Design: This was likely an open-label study to assess the efficacy and safety of **Daptomycin** in a patient population with serious infections.
- Dosing Regimen: Patients received a 6 mg/kg loading dose of LY 146032, followed by 3 mg/kg every 12 hours.[2]
- Efficacy Assessment: The primary endpoints were clinical outcome and bacteriological cure.

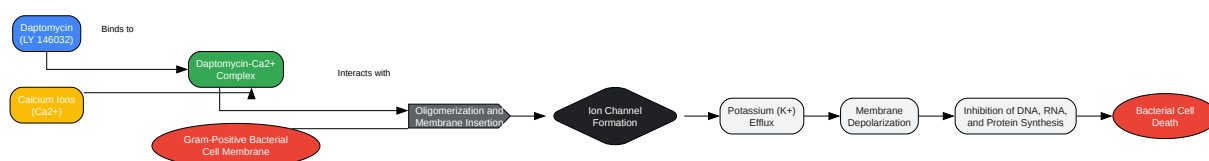
Data Presentation: Efficacy in Bacteremia

The results from the early Phase II trial in patients with bacteremia are summarized below.

| Treatment Group | Number of Evaluable Patients | Favorable Clinical Outcome and Bacteriological Cure | Success Rate (%) |
|-----------------|------------------------------|---|------------------|
| Daptomycin | 19 | 17 | 89.5%[2] |

Visualizations

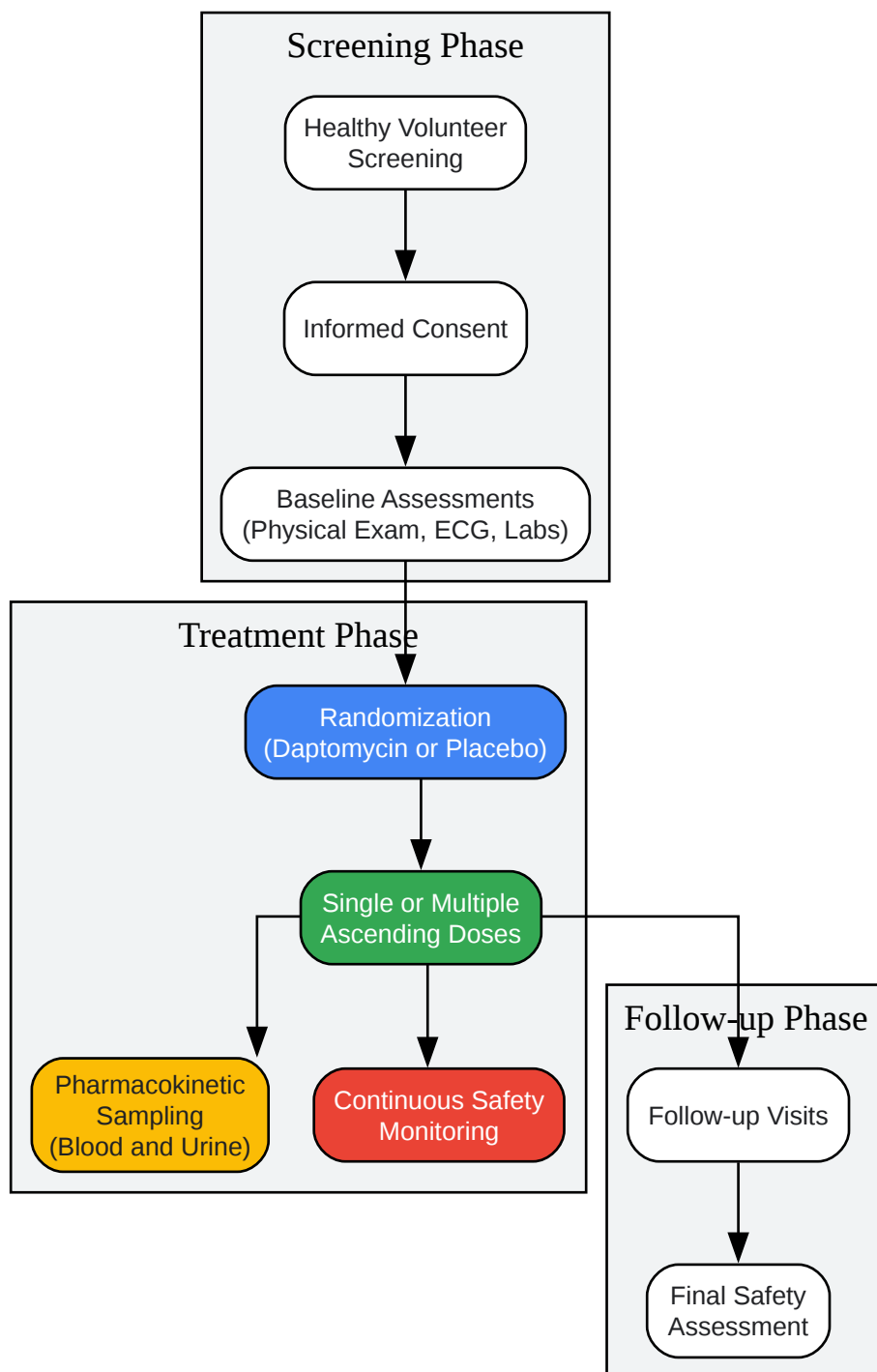
Mechanism of Action of Daptomycin



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Caption: **Daptomycin's** calcium-dependent binding and insertion into the bacterial cell membrane.

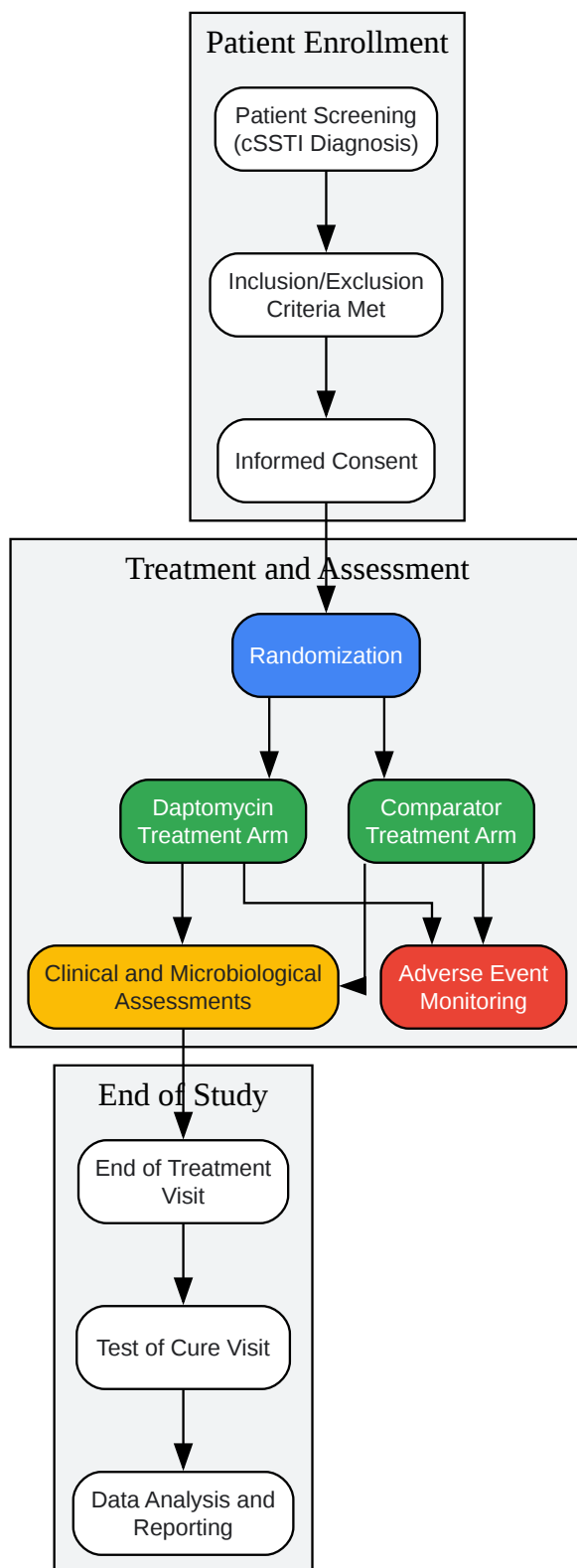
Phase I Clinical Trial Workflow



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Caption: Workflow of a typical Phase I single and multiple ascending dose clinical trial.

Phase II Clinical Trial Workflow for cSSTI



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